molecular formula C18H20ClNO2 B5652754 N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No. B5652754
M. Wt: 317.8 g/mol
InChI Key: NAJOZNUJSCICCJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound. It's relevant in chemical research due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis involves reacting 2-(3-chlorophenyl)ethan-1-amine with various compounds. For example, Manolov et al. (2023) reported the synthesis of a similar compound, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen and characterized it using NMR, UV, IR, and mass spectral data (Manolov et al., 2023).

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the physical and chemical properties of a compound. For instance, Johnson et al. (2006) described the crystal structure of a related compound, providing insights into its molecular conformation (Johnson et al., 2006).

Chemical Reactions and Properties

The chemical properties of such compounds are often explored through their reactions with other chemicals. Studies like that of Manolov et al. (2021) provide insights into the reactivity and potential applications of similar compounds (Manolov et al., 2021).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are crucial for applications in material science and pharmacology. For example, Thippeswamy et al. (2011) discussed the crystal structure and physical properties of a related compound (Thippeswamy et al., 2011).

Chemical Properties Analysis

Chemical properties, such as stability and reactivity under various conditions, are vital for practical applications. The study by Viji et al. (2020) on a similar compound provides valuable information on these aspects through spectroscopic and quantum chemical calculations (Viji et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-22-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-2-4-16(19)13-15/h2-6,8-9,13H,7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJOZNUJSCICCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide

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